Relative Retention Time (RRT) Under Pharmacopoeial HPLC Conditions
Under the EP/BP liquid chromatography method (octadecylsilyl silica gel, 5 µm, mobile phase pH 2.4, acetonitrile‑phosphate buffer, flow rate 1.0 mL/min, detection 280 nm), Impurity D elutes with a relative retention time (RRT) of 0.7 with respect to emedastine (RRT 1.0, ~18 min). This places Impurity D between Impurity C (RRT 0.5) and Impurity E (RRT 0.9), providing a unique retention window. The RRT differences are: 0.2 vs Impurity E, 0.2 vs Impurity C, 0.4 vs Impurity B, 0.5 vs Impurity A, and 0.7 vs Impurity F [1]. The monograph also specifies a peak-to-valley ratio ≥4 between Impurity E and emedastine, which would be compromised if Impurity D were misidentified.
| Evidence Dimension | Relative retention time (HPLC) |
|---|---|
| Target Compound Data | RRT 0.7 (emetastine = 1.0) |
| Comparator Or Baseline | Impurity A RRT 0.2; Impurity B RRT 0.3; Impurity C RRT 0.5; Impurity E RRT 0.9; Impurity F RRT 1.4 |
| Quantified Difference | ΔRRT 0.2 vs Impurity E; ΔRRT 0.4 vs Impurity B; ΔRRT 0.5 vs Impurity A; ΔRRT 0.7 vs Impurity F |
| Conditions | BP/EP HPLC method; column ODS 5 µm, 150 × 4.6 mm; mobile phase pH 2.4 phosphate‑acetonitrile (55:45); flow 1.0 mL/min; detection UV 280 nm; injection 10 µL |
Why This Matters
Unique chromatographic elution ensures unambiguous identification of Impurity D during method validation, system suitability testing, and batch release, preventing false‑positive or mis‑assignment errors.
- [1] Emedastine Fumarate – British Pharmacopoeia 2025 (Ph. Eur. monograph 2242). Available at https://nhathuocngocanh.com/bp/emedastine-fumarate/ (accessed 2026-04-29). View Source
